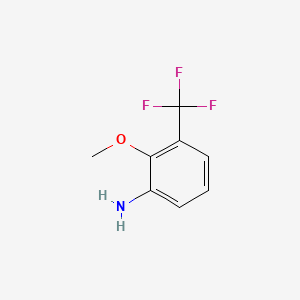

2-Methoxy-3-(trifluoromethyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c1-13-7-5(8(9,10)11)3-2-4-6(7)12/h2-4H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMZMKOUJOLVKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60602600 | |

| Record name | 2-Methoxy-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634187-08-9 | |

| Record name | 2-Methoxy-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-3-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxy-3-(trifluoromethyl)aniline, a key building block in modern medicinal chemistry and materials science. This document outlines its chemical and physical properties, safety information, and its role in the synthesis of targeted therapeutics, with a focus on kinase inhibitors.

Core Properties and Safety Data

This compound, with the CAS number 634187-08-9 , is a substituted aniline derivative that has garnered significant interest in the field of drug discovery.[1][2][3] The presence of both a methoxy and a trifluoromethyl group on the aniline scaffold imparts unique electronic and lipophilic properties, making it a valuable synthon for creating complex molecular architectures with desired biological activities.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is experimentally determined, other values are predicted through computational models.

| Property | Value | Source |

| CAS Number | 634187-08-9 | [1][2][3] |

| Molecular Formula | C₈H₈F₃NO | [2][3] |

| Molecular Weight | 191.15 g/mol | [2][3] |

| Physical Form | Liquid | |

| Boiling Point | 236.6 ± 40.0 °C (Predicted) | |

| Density | 1.280 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Not miscible or difficult to mix with water. | |

| Storage | Store at 2-8°C, sealed in a dry, dark place. | |

| Purity | Typically ≥96% | [2] |

Spectral Data

Characterization of this compound is typically performed using standard analytical techniques. Spectral data including Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are available from various commercial suppliers.[1][3]

Safety Information

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting. The Globally Harmonized System (GHS) classification and associated hazard statements are provided below.

| Hazard Classification | GHS Pictograms | Hazard Statements | Precautionary Statements |

| Acute Toxicity, Oral (Category 4) | Danger | H302: Harmful if swallowed. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin. | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | |

| Skin Irritation (Category 2) | H315: Causes skin irritation. | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation. | ||

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled. | ||

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation. | ||

| Specific Target Organ Toxicity — Repeated Exposure (Category 2) | H373: May cause damage to organs through prolonged or repeated exposure. |

Applications in Drug Discovery and Development

Substituted anilines, particularly those containing fluorine moieties, are privileged structures in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This compound serves as a critical intermediate in the synthesis of various pharmaceuticals, most notably in the development of kinase inhibitors for cancer therapy.

The strategic placement of the methoxy and trifluoromethyl groups on the aniline ring allows for precise modification and elaboration to generate potent and selective inhibitors of various protein kinases. These kinases are often dysregulated in cancer and other diseases, making them attractive therapeutic targets.

Representative Experimental Protocol: Synthesis of Ortho-Trifluoromethoxylated Aniline Derivatives

Step 1: O-Trifluoromethylation of an N-Aryl-N-hydroxyacetamide

-

To a solution of an N-aryl-N-hydroxyacetamide (1.0 eq) in a suitable solvent such as chloroform, add a catalytic amount of cesium carbonate (Cs₂CO₃).

-

To this mixture, add Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) (1.1 eq) at room temperature.

-

Stir the reaction mixture under an inert atmosphere (e.g., nitrogen) for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is then purified by flash column chromatography to yield the N-(trifluoromethoxy)acetamido intermediate.

Step 2: Thermally Induced Intramolecular OCF₃ Migration

-

The purified N-(trifluoromethoxy)acetamido intermediate is dissolved in a high-boiling solvent such as nitromethane.

-

The solution is heated to a high temperature (e.g., 120 °C) in a sealed vessel.

-

The reaction is monitored by TLC until the starting material is consumed.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The resulting crude product is purified by flash column chromatography to afford the final ortho-trifluoromethoxylated aniline derivative.

Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a kinase inhibitor, where a substituted aniline, such as this compound, serves as a key starting material.

Caption: Generalized workflow for kinase inhibitor synthesis.

This diagram outlines the key stages from the initial coupling of the aniline derivative with a heterocyclic core to the final stages of biological evaluation and lead optimization in the drug discovery pipeline. This compound plays a crucial role in the initial steps, providing a foundational scaffold that is subsequently modified to achieve the desired pharmacological profile.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-3-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-3-(trifluoromethyl)aniline, with the CAS number 634187-08-9, is an aromatic amine that serves as a valuable building block in medicinal chemistry and materials science.[1] Its structure, featuring a methoxy group and a trifluoromethyl group on the aniline scaffold, imparts unique electronic and lipophilic characteristics. The trifluoromethyl group, in particular, is known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and relevant synthesis workflows.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. This data is essential for its application in synthesis, formulation, and biological screening.

| Property | Value | Source |

| CAS Number | 634187-08-9 | [1] |

| Molecular Formula | C₈H₈F₃NO | [1] |

| Molecular Weight | 191.15 g/mol | [1] |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | [1] |

| LogP (calculated) | 2.2962 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 1 | [1] |

| SMILES | NC1=CC=CC(C(F)(F)F)=C1OC | [1] |

Experimental Protocols & Synthesis

General Protocol for Synthesis of Substituted Anilines

A common route for the synthesis of substituted anilines involves the reduction of the corresponding nitroaromatic compound. The following is a generalized protocol that can be adapted for the synthesis of this compound from its nitro precursor.

Reaction: Reduction of 1-Methoxy-2-nitro-3-(trifluoromethyl)benzene

Materials:

-

1-Methoxy-2-nitro-3-(trifluoromethyl)benzene

-

Palladium on carbon (10% Pd/C) catalyst

-

Methanol or Ethanol

-

Hydrogen gas source

-

Diatomaceous earth (Celite)

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

A solution of the starting nitroaromatic compound is prepared in a suitable solvent like methanol.

-

A catalytic amount of 10% Pd/C is added to the solution.

-

The mixture is then subjected to a hydrogen atmosphere, typically by using a hydrogen-filled balloon or a hydrogenation apparatus, and stirred at room temperature.

-

The reaction progress is monitored using Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth to remove the palladium catalyst.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude aniline product.

-

Further purification can be achieved through column chromatography if necessary.

General Workflow for Characterization

The identity and purity of synthesized this compound would be confirmed using a standard suite of analytical techniques.

Caption: A generalized workflow for the synthesis and characterization of the target compound.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, data from closely related isomers and aniline derivatives provide essential safety guidance.

-

Hazard Classification: Anilines are often classified as toxic or harmful if swallowed, in contact with skin, or if inhaled.[2][3] They can cause skin and eye irritation.[4][5]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood.[6] Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[2][6]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4] It is recommended to protect it from light.[1]

-

In case of Exposure:

Always consult a comprehensive and compound-specific Safety Data Sheet before handling.

References

2-Methoxy-3-(trifluoromethyl)aniline molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the known molecular structure and properties of 2-Methoxy-3-(trifluoromethyl)aniline. The document is intended for an audience with a high level of technical and scientific expertise.

Molecular Identity and Structure

This compound is an aromatic organic compound belonging to the aniline family. Its structure is characterized by a benzene ring substituted with a methoxy group (-OCH₃), an amino group (-NH₂), and a trifluoromethyl group (-CF₃). The trifluoromethyl group, a common pharmacophore, is known for its strong electron-withdrawing nature and its ability to increase lipophilicity, which can significantly influence a molecule's biological activity and metabolic stability.

The molecular formula for this compound is C₈H₈F₃NO.[1]

Chemical Structure Visualization

The two-dimensional chemical structure of this compound is presented below.

Figure 1. 2D Molecular Structure of this compound.

Figure 1. 2D Molecular Structure of this compound.

Physicochemical Data

Quantitative data for this compound is limited in publicly available scientific literature. The following table summarizes the key molecular identifiers and calculated properties. It is critical to note the absence of experimentally determined data such as melting point, boiling point, and pKa.

| Parameter | Value | Source |

| Molecular Formula | C₈H₈F₃NO | [1] |

| Molecular Weight | 191.15 g/mol | [2][3] |

| Monoisotopic Mass | 191.0558 Da | [1] |

| IUPAC Name | This compound | |

| SMILES | COC1=C(C=CC=C1N)C(F)(F)F | [1] |

| InChI | InChI=1S/C8H8F3NO/c1-13-7-5(8(9,10)11)3-2-4-6(7)12/h2-4H,12H2,1H3 | [1] |

| Predicted XlogP | 2.1 | [1] |

Note: The molecular weight is consistent across isomers with the same molecular formula.

Experimental Protocols and Synthesis

A generalized workflow for a potential synthesis route is illustrated below. This represents a logical, hypothetical pathway and is not based on a published experimental protocol for this specific molecule.

Applications in Research and Drug Development

There is currently no specific information available in peer-reviewed journals or patent literature detailing the use of this compound as a key intermediate or active pharmaceutical ingredient (API) in drug development. While its structural isomers, such as 3-Methoxy-5-(trifluoromethyl)aniline and 4-Methoxy-3-(trifluoromethyl)aniline, are cited as intermediates for pharmaceuticals and agrochemicals, the utility of the 2-methoxy-3-(trifluoromethyl) isomer remains undocumented.[3][6]

The presence of the trifluoromethyl group is of significant interest in medicinal chemistry for its role in enhancing drug efficacy and metabolic profiles.[7][8] Therefore, this compound may be a compound of interest for synthetic and medicinal chemists exploring novel chemical space, but its practical application has not yet been established.

Conclusion

This compound is a well-defined chemical entity in terms of its molecular structure and weight. However, there is a notable scarcity of public-domain information regarding its physicochemical properties, experimental protocols, and applications. This presents an opportunity for further research to characterize this compound and explore its potential utility in drug discovery and materials science. Professionals are advised to rely on data for structurally similar compounds with caution and to perform independent validation for any intended application.

References

- 1. PubChemLite - this compound (C8H8F3NO) [pubchemlite.lcsb.uni.lu]

- 2. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Video: Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives [jove.com]

- 5. researchgate.net [researchgate.net]

- 6. ossila.com [ossila.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: Solubility of 2-Methoxy-3-(trifluoromethyl)aniline in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methoxy-3-(trifluoromethyl)aniline is a substituted aniline derivative with significant applications as a building block in the synthesis of pharmaceuticals and agrochemicals. Its chemical structure, featuring a methoxy group and a trifluoromethyl group on the aniline core, imparts unique electronic and physicochemical properties that are valuable in medicinal chemistry.

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that profoundly influences its design, synthesis, formulation, and bioavailability. A thorough understanding of a compound's solubility in various organic solvents is essential for developing robust synthetic routes, purification strategies (such as crystallization), and suitable formulations for preclinical and clinical studies.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in public-domain literature, this document focuses on the predicted solubility profile based on its molecular structure and outlines a detailed experimental protocol for its precise determination.

Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates the intermolecular forces of the solute and the solvent. The structure of this compound suggests a nuanced solubility profile.

-

Aromatic Core: The benzene ring provides a non-polar, hydrophobic character, suggesting solubility in aromatic solvents like toluene and non-polar aprotic solvents.

-

Amine Group (-NH₂): This group is polar and can act as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents.

-

Methoxy Group (-OCH₃): This ether linkage is a polar, aprotic group that can act as a hydrogen bond acceptor, enhancing solubility in polar solvents.

-

Trifluoromethyl Group (-CF₃): This group is highly lipophilic and electron-withdrawing. Its presence significantly increases the compound's affinity for non-polar and weakly polar organic solvents.

Based on these structural features, the following qualitative solubility profile is predicted:

-

High Solubility: Expected in polar aprotic solvents (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)) and chlorinated solvents (e.g., Dichloromethane (DCM), Chloroform), where a combination of dipole-dipole interactions and dispersion forces can effectively solvate the molecule.

-

Moderate Solubility: Expected in alcohols (e.g., Methanol, Ethanol, Isopropanol). While the amine and methoxy groups can form hydrogen bonds, the overall steric bulk and the hydrophobic nature of the trifluoromethyl-substituted benzene ring may limit miscibility compared to smaller, less substituted anilines.

-

Low Solubility: Expected in non-polar aliphatic solvents (e.g., Hexane, Heptane). The polarity imparted by the amine and methoxy groups is likely to make the compound poorly soluble in these highly non-polar environments.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound is not widely reported. The following table is provided as a template for researchers to record experimentally determined values, which are essential for precise process development and formulation.

| Organic Solvent | Solvent Class | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |

| Dichloromethane | Chlorinated | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Tetrahydrofuran | Aprotic Polar | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Methanol | Protic Polar | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Ethanol | Protic Polar | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Isopropanol | Protic Polar | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Acetonitrile | Aprotic Polar | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Toluene | Aromatic | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Heptane | Non-polar | 25 | Data to be determined | Data to be determined | Shake-Flask |

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[1][2] This protocol provides a reliable means to generate the quantitative data required for the table above.

4.1 Principle An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the solubility of the compound in that solvent at that temperature.

4.2 Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg precision)

-

Glass vials or flasks with screw caps (e.g., 20 mL scintillation vials)

-

Orbital shaker with a temperature-controlled chamber

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE) and syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

4.3 Procedure

-

Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The amount should be sufficient to ensure a solid phase remains at equilibrium (e.g., 50-100 mg).

-

Solvent Addition: Accurately add a known volume of the selected organic solvent to the vial (e.g., 5.0 mL).

-

Equilibration: Securely cap the vials and place them in the orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for at least 24 hours. To confirm equilibrium, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) until the measured concentration is stable.[2]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.

-

Quantification:

-

Prepare a stock solution of this compound of known concentration in the same solvent.

-

Create a series of calibration standards by diluting the stock solution.

-

Accurately dilute the filtered, saturated sample solution to a concentration that falls within the range of the calibration standards.

-

Analyze the calibration standards and the diluted sample solution using a validated analytical method (e.g., HPLC-UV).

-

Construct a calibration curve by plotting the analytical response versus concentration for the standards.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original, undiluted saturated solution by multiplying by the dilution factor. This value is the solubility.

-

Convert the solubility to the desired units (g/L and mol/L using the molecular weight of this compound, which is 191.15 g/mol ).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of solubility using the Isothermal Shake-Flask method.

Caption: Workflow for solubility determination via the Shake-Flask method.

References

Spectroscopic Data for 2-Methoxy-3-(trifluoromethyl)aniline: A Technical Overview

Despite a comprehensive search of available scientific databases and chemical supplier information, detailed experimental spectroscopic data (NMR, IR, MS) for 2-Methoxy-3-(trifluoromethyl)aniline (CAS Number: 634187-08-9) is not publicly available at this time. While information regarding its chemical structure, molecular weight, and safety protocols is accessible, experimentally derived spectra necessary for a full technical guide are not present in the public domain.

This guide will, therefore, address the available information and provide a framework for the type of data that would be expected, alongside information for a closely related and more thoroughly characterized isomer, 2-Methoxy-5-(trifluoromethyl)aniline. This comparative approach can offer valuable insights for researchers working with similar chemical structures.

Physicochemical Properties

While experimental spectroscopic data is unavailable, basic physicochemical properties for this compound have been reported by various chemical suppliers.

| Property | Value | Source |

| CAS Number | 634187-08-9 | ChemScene, Sigma-Aldrich |

| Molecular Formula | C₈H₈F₃NO | ChemScene, Sigma-Aldrich |

| Molecular Weight | 191.15 g/mol | ChemScene, Sigma-Aldrich |

| Purity | ≥96% | ChemScene |

Predicted Spectroscopic Data

In the absence of experimental data, computational predictions can offer an estimation of the expected mass spectrometry results.

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 192.06308 |

| [M+Na]⁺ | 214.04502 |

| [M-H]⁻ | 190.04852 |

| [M]⁺ | 191.05525 |

Note: This data is computationally predicted and has not been experimentally verified.

Experimental Protocols: A General Framework

Standard methodologies would be employed to acquire the spectroscopic data for this compound. The following are generalized protocols that would be applicable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The sample would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and analyzed using a high-field NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. Expected signals would include aromatic protons, a methoxy singlet, and an amine proton signal.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum would be acquired to identify the chemical shifts of the carbon atoms in the molecule.

-

¹⁹F NMR: Given the trifluoromethyl group, a ¹⁹F NMR experiment would be crucial for characterizing the fluorine environments.

Infrared (IR) Spectroscopy

An IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a solid dispersion in a KBr pellet. Key vibrational bands would be expected for the N-H stretches of the amine, C-H stretches of the aromatic ring and methoxy group, C=C stretches of the aromatic ring, and strong C-F stretches characteristic of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectral analysis would likely be performed using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

EI-MS: This would provide information on the molecular ion peak (M⁺) and characteristic fragmentation patterns.

-

ESI-MS: This soft ionization technique would be used to observe the protonated molecule ([M+H]⁺). High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition.

Logical Workflow for Spectroscopic Analysis

The process of characterizing a chemical compound like this compound follows a logical progression of spectroscopic techniques to elucidate and confirm its structure.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

Data for the Isomer: 2-Methoxy-5-(trifluoromethyl)aniline

In contrast to the title compound, substantial spectroscopic data is available for the isomer 2-Methoxy-5-(trifluoromethyl)aniline (CAS Number: 349-65-5). Researchers may find this data useful for comparative purposes. This information is readily accessible through public databases such as PubChem.

Conclusion

While a comprehensive technical guide on the spectroscopic data of this compound cannot be completed at this time due to the lack of publicly available experimental data, this document provides a framework of the expected analytical approach and highlights the type of information that is crucial for the full characterization of this compound. The provided workflow and general experimental protocols serve as a guide for researchers who may be in a position to synthesize and analyze this molecule. The lack of data also suggests an opportunity for further research to fully characterize this and other less-studied chemical entities.

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methoxy-3-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methoxy-3-(trifluoromethyl)aniline (CAS No. 634187-08-9). This fluorinated aniline derivative is a valuable building block in medicinal chemistry and materials science, primarily due to the unique electronic properties conferred by its methoxy and trifluoromethyl substituents.[1] This document details a plausible synthetic route, outlines comprehensive characterization protocols, and presents key physicochemical and spectroscopic data. The information is intended to support researchers in the effective synthesis, purification, and identification of this compound for applications in drug discovery and novel material development.

Introduction

This compound is an aromatic amine featuring a benzene ring substituted with an amino group, a methoxy group at position 2, and a trifluoromethyl group at position 3. The interplay between the electron-donating methoxy group and the potent electron-withdrawing trifluoromethyl group creates a unique electronic environment that influences the molecule's reactivity, lipophilicity, and metabolic stability.[1] These characteristics make it a sought-after intermediate in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs) and agrochemicals.[2][3][4] The trifluoromethyl group, in particular, is a well-established bioisostere for a methyl group and is known to enhance binding affinity and improve pharmacokinetic profiles of drug candidates.

Synthesis Pathway

While multiple synthetic strategies for trifluoromethylanilines exist, a common and reliable approach involves the reduction of a corresponding nitroaromatic precursor.[5] This guide proposes a two-step synthesis beginning with the nitration of 1-methoxy-2-(trifluoromethyl)benzene to form the key intermediate, 2-methoxy-3-(trifluoromethyl)nitrobenzene, followed by its catalytic hydrogenation to yield the target aniline.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Methoxy-3-(trifluoromethyl)nitrobenzene (Intermediate)

This protocol is based on standard nitration procedures for activated aromatic rings.[5]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H₂SO₄). Cool the flask in an ice-salt bath to 0°C.

-

Nitrating Mixture: Slowly add fuming nitric acid (HNO₃) dropwise to the sulfuric acid while maintaining the temperature below 10°C.

-

Addition of Substrate: To this nitrating mixture, add 1-methoxy-2-(trifluoromethyl)benzene dropwise from the dropping funnel. The rate of addition should be controlled to keep the internal temperature between 20-30°C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The crude product may precipitate as a solid or an oil.

-

Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 2-methoxy-3-(trifluoromethyl)nitrobenzene. Further purification can be achieved via column chromatography.

Step 2: Synthesis of this compound

This protocol is adapted from established methods for the catalytic hydrogenation of nitroarenes.[5]

-

Reaction Setup: To a pressure-rated hydrogenation vessel, add the synthesized 2-methoxy-3-(trifluoromethyl)nitrobenzene, a suitable solvent such as methanol or ethanol, and 10% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%).

-

Hydrogenation: Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon). Introduce hydrogen gas (H₂) to the desired pressure (atmospheric or higher).

-

Reaction: Heat the stirred mixture to 40-45°C. The reaction is exothermic and may require initial cooling. Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

-

Filtration: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen. Purge the system again with inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue is this compound.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization to achieve high purity.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of physical measurements and spectroscopic techniques should be employed.

Caption: General workflow for the purification and characterization of the final product.

Data Presentation

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 634187-08-9 | [1][6][7][8] |

| Molecular Formula | C₈H₈F₃NO | [1][7] |

| Molecular Weight | 191.15 g/mol | [7] |

| Appearance | Pale Yellow to Colorless Liquid | [1][6] |

| Purity | ≥96% | [1][7] |

| Storage | 2-8°C, sealed in dry, protect from light | [6][7][8] |

| Topological Polar Surface Area | 35.25 Ų | [7] |

| logP (Predicted) | 2.2962 | [7] |

Table 2: Spectroscopic Characterization Data (Predicted & Typical)

| Technique | Data / Observation |

| ¹H NMR | Aromatic Protons: Multiplets in the range of δ 6.8-7.5 ppm. -OCH₃ Protons: Singlet around δ 3.9 ppm. -NH₂ Protons: Broad singlet, chemical shift variable (typically δ 3.5-4.5 ppm). |

| ¹³C NMR | Aromatic Carbons: Peaks between δ 110-150 ppm. C-CF₃: Quartet with a large coupling constant (J C-F) around δ 120-125 ppm. -OCH₃ Carbon: Peak around δ 55-60 ppm. |

| FT-IR (cm⁻¹) | N-H Stretch: Doublet peak around 3350-3500 cm⁻¹ (symmetric & asymmetric). Aromatic C-H Stretch: ~3000-3100 cm⁻¹. C-O Stretch (Aryl Ether): ~1250-1270 cm⁻¹. C-F Stretch: Strong, broad absorptions around 1100-1300 cm⁻¹. |

| Mass Spectrometry | [M+H]⁺: m/z 192.06308. [M]⁺: m/z 191.05525.[9] |

Note: NMR and IR data are based on typical values for structurally similar compounds as explicit experimental data for this specific isomer is not widely published.[10][11][12][13][14]

Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the purified aniline in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Process the data to identify chemical shifts (δ), coupling constants (J), and integration values to confirm the molecular structure.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Place a drop of the neat liquid sample between two KBr or NaCl plates (for liquid) or prepare a KBr pellet (for solid).

-

Obtain the spectrum using an FT-IR spectrometer, typically scanning from 4000 to 400 cm⁻¹.

-

Analyze the spectrum to identify characteristic functional group frequencies as listed in Table 2.

-

-

Mass Spectrometry (MS):

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer, typically using Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Acquire the mass spectrum and identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern for further structural confirmation.

-

Applications in Drug Development and Research

Aniline derivatives with trifluoromethyl groups are crucial scaffolds in modern medicinal chemistry. The specific substitution pattern of this compound makes it a versatile starting material.

Caption: Role as a key intermediate in the synthesis of high-value compounds.

-

Pharmaceuticals: The amino group serves as a handle for a wide range of chemical transformations, such as amide bond formation, diazotization, and cyclization reactions, to build more complex heterocyclic systems.[3] Similar structures are used in the synthesis of analgesics and other CNS-active agents.[2]

-

Agrochemicals: Fluorinated anilines are precursors to a variety of pesticides and herbicides. The trifluoromethyl group often enhances the efficacy and stability of these agents.

-

Materials Science: The unique electronic properties of this molecule make it a candidate for incorporation into organic electronic materials, where electron-withdrawing and -donating groups can tune material performance.[4]

Conclusion

This guide provides a foundational framework for the synthesis and characterization of this compound. The proposed two-step synthetic route via nitration and subsequent reduction is a robust and scalable method. The provided tables and protocols offer a clear path for researchers to obtain and verify this valuable chemical intermediate. Its structural features underscore its potential as a key building block for the discovery and development of next-generation pharmaceuticals and advanced materials.

References

- 1. CAS 634187-08-9: Benzenamine, 2-methoxy-3-(trifluoromethyl… [cymitquimica.com]

- 2. 2-Methyl-3-(trifluoromethyl)aniline- 54396-44-0 [ganeshremedies.com]

- 3. ossila.com [ossila.com]

- 4. tuodaindus.com [tuodaindus.com]

- 5. EP0295674A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]

- 6. This compound | 634187-08-9 [sigmaaldrich.com]

- 7. chemscene.com [chemscene.com]

- 8. 634187-08-9|this compound|BLD Pharm [bldpharm.com]

- 9. PubChemLite - this compound (C8H8F3NO) [pubchemlite.lcsb.uni.lu]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. 2-Methoxy-5-(trifluoromethyl)aniline(349-65-5)IR [chemicalbook.com]

- 13. 2-Methoxy-5-(trifluoromethyl)aniline(349-65-5) 1H NMR [m.chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

The Biological Activity of Trifluoromethylated Aniline Derivatives: A Guide for Drug Discovery Professionals

An in-depth technical guide

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, imparts unique physicochemical properties such as increased metabolic stability, enhanced lipophilicity, and altered electronic character, which can significantly improve the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2][3] When appended to the versatile aniline framework, the -CF3 group gives rise to a class of compounds—trifluoromethylated aniline derivatives—with a remarkably broad spectrum of biological activities. This guide provides a technical overview of these activities, focusing on key data, experimental methodologies, and relevant biological pathways.

Anticancer and Cytotoxic Activity

Trifluoromethylated aniline derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling kinases and the induction of apoptosis. Many of these compounds form the core scaffold of highly selective tyrosine kinase inhibitors (TKIs).[4]

Kinase Inhibition

A primary mechanism of action for many anticancer aniline derivatives is the inhibition of protein kinases that are overactive in malignant cells.[5] The 4-anilinoquinazoline and 4-anilinoquinoline scaffolds are particularly prominent privileged structures for targeting receptors like the Epidermal Growth Factor Receptor (EGFR).[4][6][7] Other kinases, such as SGK1, PI3K, mTOR, FLT3, and CHK1, have also been identified as targets.[6][8][9]

Table 1: Kinase Inhibitory Activity of Selected Trifluoromethylated Anilino-Derivatives

| Compound Class/Name | Target Kinase(s) | Reported Activity | Reference |

| PQR309 (Bimiralisib) | Pan-Class I PI3K / mTOR | Kᵢ (PI3Kα) = 17 nM | [8] |

| 2-Anilinoquinoline Derivative (8b) | SGK1 | Identified as a potent target | [6] |

| 5-Trifluoromethyl-2-aminopyrimidine Derivative (30) | FLT3 / CHK1 | Potent dual inhibitor | [9] |

| 4-Anilinoquinazoline Derivatives | EGFR | Highly selective inhibitors | [4] |

Cellular Cytotoxicity

The kinase inhibitory effects of these compounds translate to potent cytotoxicity against a variety of human cancer cell lines. Derivatives have shown efficacy against lung, CNS, pancreatic, and prostate cancers, among others.[10][11][12]

Table 2: In Vitro Cytotoxicity of Selected Trifluoromethylated Aniline Derivatives

| Compound Class/Name | Cancer Cell Line | Reported Activity (IC₅₀ / GI₅₀) | Reference |

| Quinobenzothiazinium Derivative (3) | BxPC-3 (Pancreatic) | IC₅₀ = 0.051 µM | [11] |

| Quinobenzothiazinium Derivative (3) | Panc-1 (Pancreatic) | IC₅₀ = 0.066 µM | [11] |

| 4-Anilinoquinazoline Derivative (6g) | MCF-7 (Breast) | GI₅₀ = 0.15 µM | [10] |

| 4-Anilinoquinazoline Derivative (6e) | MCF-7 (Breast) | GI₅₀ = 0.42 µM | [10] |

| α-Trifluoromethyl Chalcone (5) | DU145/TxR (Prostate) | IC₅₀ = 0.14–0.28 µM | [12] |

| 1,2,4-Triazole Derivative (Vg) | MCF-7 (Breast) | IC₅₀ = 0.891 µM | [13] |

Antimicrobial Activity

Several classes of trifluoromethylated aniline derivatives exhibit significant antimicrobial properties, including activity against drug-resistant bacterial strains and the ability to inhibit biofilm formation.[14][15] The mechanism often involves disruption of the bacterial cell membrane and suppression of key virulence factors.[14][15]

Antibacterial and Antibiofilm Efficacy

Compounds such as 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA) have been studied for their effects on Vibrio species, which are common causes of foodborne illness.[15] These compounds not only inhibit the growth of planktonic cells but also disrupt biofilm integrity.[14][15] Other studies have highlighted potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[16][17]

Table 3: Antimicrobial Activity of Selected Trifluoromethylated Aniline Derivatives

| Compound/Class | Target Organism(s) | Reported Activity (MIC) | Reference |

| ITFMA | V. parahaemolyticus | 50 µg/mL | [15] |

| ACNBF | V. parahaemolyticus | 100 µg/mL | [15] |

| N-(trifluoromethyl)phenyl pyrazole derivative (13) | MRSA | 3.12 µg/mL | [16] |

| 3,5-bis(trifluoromethyl)phenyl pyrazole derivative (2) | S. aureus | 1 to 2 µg/mL | [17] |

| 4-amino substituted 2,8-bis(trifluoromethyl)quinoline (1) | M. tuberculosis H37Rv | 3.13 µg/mL | [18] |

Virulence Factor Inhibition

Beyond direct bactericidal or bacteriostatic effects, these derivatives can neutralize bacterial pathogenicity by inhibiting virulence factors. Studies have shown significant reduction in motility, protease activity, hemolysis, and indole production in bacteria treated with trifluoro-anilines.[14][15] The suppression of indole is particularly noteworthy as it can disrupt bacterial quorum sensing and signaling pathways.[14]

Neuroprotective Effects

The application of trifluoromethylated anilines extends to neurodegenerative diseases. Certain derivatives have been shown to exert neuroprotective effects by modulating neuroinflammatory pathways.

One study highlighted that a fluoxetine derivative, OTPM, which contains a trifluoromethyl-phenyl group, provides neuroprotection in models of Parkinson's disease.[19][20] The primary mechanism involves the suppression of microglial and astrocytic activation.[19] This is achieved by inhibiting key inflammatory mediators like iNOS and COX-2 through the modulation of the NF-κB signaling pathway.[19] Treatment with this compound led to reduced neuroinflammation and improved motor function in animal models.[19][20]

Agrochemical Applications

Trifluoromethylated aniline derivatives have also been synthesized and evaluated for their potential use in agriculture as plant growth regulators. By modifying the side chains of natural and synthetic auxins (plant hormones) like IAA and 2,4-D with a trifluoromethyl group, researchers have created novel analogs.[21][22] These synthetic compounds exhibit a range of effects, with some showing comparable activity to their parent auxins, while others display considerably different regulatory behaviors on plant hypocotyl and root elongation.[21][22]

Experimental Methodologies

The evaluation of trifluoromethylated aniline derivatives relies on a suite of standardized biological assays. Below are representative protocols for assessing cytotoxicity and antimicrobial activity.

General Drug Discovery Workflow

The path from a novel compound to a potential lead involves several key stages, from initial synthesis to biological screening and optimization.

Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10][13]

-

Cell Seeding : Plate cancer cells in a 96-well plate at a density of 5,000–10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[10][13]

-

Compound Treatment : Prepare stock solutions of the trifluoromethylated aniline derivatives in DMSO. Perform serial dilutions in the culture medium to achieve the desired final concentrations. Replace the existing medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.[10][13]

-

MTT Addition : After the treatment period, remove the medium and add fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration ~0.5 mg/mL). Incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[10][13]

-

Formazan Solubilization : Carefully remove the MTT-containing medium. Add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement : Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.[13]

-

Data Analysis : Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[13]

Protocol: Minimum Inhibitory Concentration (MIC) Test

The MIC test is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Inoculum Preparation : Prepare a standardized suspension of the target bacterium (e.g., V. parahaemolyticus or S. aureus) in a suitable broth.

-

Compound Dilution : Prepare serial dilutions of the test compound in a 96-well microtiter plate.

-

Inoculation : Add the bacterial inoculum to each well of the plate. Include positive (bacteria, no compound) and negative (broth only) controls.

-

Incubation : Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

Result Determination : The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[14][16]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 6. Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][1,4]benzothiazinium Chloride as Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species | MDPI [mdpi.com]

- 15. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic incorporation of the trifluoromethyl (CF₃) group has emerged as a paramount tactic for optimizing the pharmacological profile of therapeutic candidates. This powerful functional group, though small in size, exerts a profound influence on a molecule's physicochemical and biological properties. Its unique electronic nature and steric profile can dramatically enhance metabolic stability, modulate lipophilicity and bioavailability, and improve binding affinity to biological targets. This technical guide provides a comprehensive overview of the multifaceted roles of the trifluoromethyl group in medicinal chemistry, supported by quantitative data, detailed experimental protocols, and visualizations to illuminate key concepts.

Core Physicochemical Properties and Their Impact

The trifluoromethyl group is often considered a bioisostere of a methyl group or a chlorine atom, yet its properties are distinct and offer unique advantages in drug design.[1][2] The high electronegativity of the three fluorine atoms creates a strong electron-withdrawing effect, significantly altering the electronic distribution within a molecule.[3]

Metabolic Stability

One of the most significant contributions of the trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to 414.2 kJ/mol for a carbon-hydrogen bond.[3] This inherent strength renders the trifluoromethyl group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug clearance.[4] By replacing a metabolically labile methyl or methoxy group with a trifluoromethyl group, medicinal chemists can effectively block a key site of metabolism, leading to a longer drug half-life, reduced clearance, and improved oral bioavailability.[3]

For instance, the anti-inflammatory drug Celecoxib (Celebrex®) features a trifluoromethyl group. Its metabolism is primarily mediated by the hydroxylation of the p-methyl group to a primary alcohol, which is then oxidized to the corresponding carboxylic acid. Replacing this methyl group with a trifluoromethyl group would be expected to significantly block this metabolic pathway, thereby increasing the drug's half-life.

| Property | Methyl (-CH₃) | Trifluoromethyl (-CF₃) | Rationale for Change |

| Metabolic Stability | Susceptible to oxidation | Highly resistant to oxidation | High C-F bond strength prevents enzymatic cleavage. |

| Lipophilicity (logP) | Moderately lipophilic | Significantly more lipophilic | Fluorine atoms increase the nonpolar surface area. |

| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing | High electronegativity of fluorine atoms. |

| pKa of Proximal Groups | Minor influence | Can significantly lower pKa | Inductive effect stabilizes the conjugate base. |

Table 1: Comparative Physicochemical Properties of Methyl vs. Trifluoromethyl Groups. This table summarizes the key differences in physicochemical properties imparted by a methyl group versus a trifluoromethyl group, which are fundamental to their differential roles in drug design.

Lipophilicity and Bioavailability

The trifluoromethyl group generally increases the lipophilicity of a molecule, as quantified by the partition coefficient (logP).[3] This enhanced lipophilicity can improve a drug's ability to permeate biological membranes, such as the intestinal wall for oral absorption and the blood-brain barrier for central nervous system (CNS) targets.[3] The antidepressant fluoxetine (Prozac®) is a classic example where the trifluoromethyl group contributes to its lipophilicity, facilitating its entry into the CNS to exert its therapeutic effect.[3] However, the position of the trifluoromethyl group is crucial, as its effect on lipophilicity can be context-dependent.

Binding Affinity and Potency

The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence a molecule's interaction with its biological target. It can alter the acidity (pKa) of nearby functional groups, which can be critical for establishing key hydrogen bonds or ionic interactions within a protein's binding pocket. In the case of Celecoxib, the trifluoromethyl group is positioned at the entrance of the cyclooxygenase-2 (COX-2) active site, where it is thought to interact with Arg-120, contributing to the drug's binding affinity and selectivity.

Case Study: Celecoxib and the Role of the Trifluoromethyl Group in COX-2 Inhibition

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme. COX-2 is a key enzyme in the prostaglandin biosynthesis pathway, which is responsible for mediating inflammation and pain.

Signaling Pathway of Prostaglandin Biosynthesis and Inhibition by Celecoxib

The following diagram illustrates the prostaglandin biosynthesis pathway and the point of intervention by Celecoxib.

Caption: Prostaglandin biosynthesis pathway and its inhibition by Celecoxib.

The trifluoromethyl group of Celecoxib plays a crucial role in its binding to the COX-2 enzyme. X-ray crystallography studies have shown that the trifluoromethyl group is located near the entrance of the cyclooxygenase channel and interacts with the side chain of Arginine-120. This interaction is thought to contribute to the potent and selective inhibition of COX-2 by Celecoxib.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of trifluoromethylated compounds.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a standard method to assess the susceptibility of a compound to metabolism by CYP450 enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

-

Test compound and a non-fluorinated analog

-

Pooled human liver microsomes (e.g., from a commercial supplier)

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Ice-cold acetonitrile with an internal standard (for reaction termination and protein precipitation)

-

96-well plates

-

Incubator (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound and its analog in a suitable organic solvent (e.g., DMSO).

-

Prepare a working solution of the compounds by diluting the stock solution in the phosphate buffer.

-

Thaw the human liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, add the liver microsome solution.

-

Add the working solution of the test compound or its analog to the wells.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing the internal standard. The 0-minute time point serves as the initial concentration control.

-

-

Sample Processing:

-

After the final time point, centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.

-

-

LC-MS/MS Analysis:

-

Transfer the supernatant to a new 96-well plate.

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent drug remaining versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (Volume of incubation / mg of microsomal protein) * (0.693 / t½).

-

Caption: Experimental workflow for the in vitro metabolic stability assay.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to its target receptor.

Objective: To determine the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) of a trifluoromethylated compound for its target receptor.

Materials:

-

Test compound

-

Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) specific for the target receptor

-

Membrane preparation containing the target receptor

-

Assay buffer (e.g., Tris-HCl with appropriate ions)

-

Non-specific binding control (a high concentration of an unlabeled ligand)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Assay Setup:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of the test compound.

-

-

Incubation:

-

To each well, add the membrane preparation.

-

For total binding wells, add the radiolabeled ligand.

-

For non-specific binding wells, add the radiolabeled ligand and a high concentration of the unlabeled ligand.

-

For the test compound wells, add the radiolabeled ligand and varying concentrations of the test compound.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the bound radioligand from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity on each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

For saturation binding experiments (to determine Kd), plot the specific binding versus the concentration of the radiolabeled ligand and fit the data to a one-site binding model.

-

For competition binding experiments (to determine Ki), plot the percentage of specific binding versus the concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

-

Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its equilibrium dissociation constant.

-

Conclusion

The trifluoromethyl group is an indispensable tool in the medicinal chemist's arsenal. Its ability to confer enhanced metabolic stability, modulate lipophilicity, and influence binding affinity has led to its incorporation into numerous successful drug molecules. A thorough understanding of the physicochemical properties of the CF₃ group and the application of appropriate experimental assays are critical for harnessing its full potential in the design and development of novel therapeutics. This guide has provided a comprehensive overview of these aspects, offering valuable insights and practical protocols for researchers in the field of drug discovery.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

Potential Research Applications of 2-Methoxy-3-(trifluoromethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-3-(trifluoromethyl)aniline, a fluorinated aromatic amine, presents a compelling scaffold for investigation in various scientific domains, particularly in drug discovery and materials science. The unique combination of a methoxy (-OCH3) and a trifluoromethyl (-CF3) group on the aniline ring imparts distinct electronic and physicochemical properties, suggesting a wide range of potential applications. The methoxy group, an electron-donating group, can influence the reactivity and binding interactions of the molecule. In contrast, the trifluoromethyl group, a strong electron-withdrawing group, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This technical guide explores the potential applications of this compound in research, drawing upon data from structurally similar compounds to infer its synthetic utility and biological activity.

Physicochemical Properties and Synthesis

While specific experimental data for this compound is limited, its general properties can be inferred from related compounds. It is expected to be a solid at room temperature with solubility in common organic solvents.

Table 1: Physicochemical Properties of Related Methoxy-Trifluoromethyl-Anilines

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 634187-08-9 | C₈H₈F₃NO | 191.15 | Not Reported |

| 2-Methoxy-5-(trifluoromethyl)aniline | 349-65-5 | C₈H₈F₃NO | 191.15 | 58-60 |

| 4-Methoxy-3-(trifluoromethyl)aniline | 393-15-7 | C₈H₈F₃NO | 191.15 | 58-60 |

| 2-Methyl-3-(trifluoromethyl)aniline | 54396-44-0 | C₈H₈F₃N | 175.15 | -25 |

Data for related compounds is provided for comparative purposes.

Experimental Protocol: Proposed Synthesis of this compound

A potential synthetic route to this compound can be adapted from established protocols for related isomers. One common method involves the reduction of a corresponding nitrobenzene derivative.

Reaction Scheme:

Materials:

-

2-Methoxy-3-(trifluoromethyl)nitrobenzene

-

Palladium on carbon (10% Pd/C)

-

Methanol (or other suitable solvent)

-

Hydrogen gas (H₂) or a hydrogen donor like ammonium formate

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and reaction setup

Procedure:

-

In a round-bottom flask, dissolve 2-Methoxy-3-(trifluoromethyl)nitrobenzene in methanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Flush the reaction vessel with an inert gas (e.g., nitrogen) to remove air.

-

Introduce hydrogen gas into the flask via a balloon or by connecting it to a hydrogenation apparatus.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by column chromatography or recrystallization.

Potential Applications in Drug Discovery

The trifluoromethyl and methoxy moieties are prevalent in many approved pharmaceuticals, suggesting that this compound could serve as a valuable building block in medicinal chemistry.

Anticancer Research

Derivatives of anilines are known to exhibit anticancer properties, often by inhibiting key signaling pathways involved in tumor growth and proliferation. For instance, anilinoquinazolines and anilinoquinolines have been shown to target receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Table 2: In Vitro Anticancer Activity of Structurally Related Anilino-Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| Anilinoquinazoline | A431 (Carcinoma) | 2.62 | Erlotinib | >100 |

| Anilinoquinazoline | BGC823 (Gastric) | 3.21 | Gefitinib | 19.27 |

| Anilinoquinoline | A549 (Lung) | 0.07 | Afatinib | 0.05 |

| Isoxazole Derivative | MCF-7 (Breast) | 2.63 | Non-trifluoromethylated analog | 19.72 |

IC₅₀ values represent the concentration required to inhibit 50% of cell growth and are indicative of the compound's potency. Data is for structurally related compounds and not this compound itself.

Signaling Pathway Visualization

The following diagram illustrates the general mechanism of action for aniline-derived tyrosine kinase inhibitors.

Caption: Proposed inhibition of EGFR and VEGFR-2 signaling by aniline derivatives.

Antimicrobial Research

The incorporation of trifluoromethyl and methoxy groups has also been explored for the development of novel antimicrobial agents. The lipophilicity conferred by the trifluoromethyl group can aid in disrupting bacterial cell membranes.

Table 3: Minimum Inhibitory Concentration (MIC) of Structurally Related Compounds

| Compound Class | Bacterial Strain | MIC (µg/mL) |

| Aryl-urea derivative | S. aureus | 4.88 |

| Methoxy amino chalcone | S. aureus | Equal to sulfamerazine |

MIC represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. Data is for structurally related compounds.

Experimental Workflow for Synthesis and Biological Evaluation

The general workflow for discovering and evaluating new bioactive compounds derived from this compound is outlined below.

Caption: General workflow for synthesis and biological evaluation of new compounds.

Applications in Materials Science

The trifluoromethyl group is known to enhance thermal stability and chemical resistance in polymers and other materials. As such, this compound could serve as a valuable monomer or precursor in the synthesis of high-performance materials. Potential applications include the development of advanced polymers, coatings, and specialty dyes with enhanced durability and specific electronic properties.

Conclusion

While direct experimental data on this compound is not yet widely available in the public domain, the analysis of its structural analogues strongly suggests its potential as a versatile building block in several areas of chemical research. Its unique substitution pattern warrants further investigation for the development of novel pharmaceuticals, agrochemicals, and advanced materials. The experimental protocols and workflows provided in this guide offer a starting point for researchers interested in exploring the promising applications of this compound. As with all research chemicals, appropriate safety precautions should be taken during handling and experimentation.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Methoxy-3-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-Methoxy-3-(trifluoromethyl)aniline, a valuable building block in pharmaceutical and materials science applications. The synthetic route described herein starts from the commercially available precursor, 2-chloro-3-nitrobenzotrifluoride, and proceeds via a two-step sequence involving a nucleophilic aromatic substitution followed by a chemoselective reduction of the nitro group. This methodology offers a reliable and scalable approach to this important trifluoromethylated aniline derivative.

Introduction

Trifluoromethylated anilines are a critical class of intermediates in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making it a desirable feature in drug design.[2][4] this compound, with its specific substitution pattern, serves as a key precursor for the synthesis of a range of complex organic molecules.[5][6] This document outlines a robust synthetic pathway to access this compound, providing detailed experimental procedures and data to support its application in a research and development setting.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process starting from 2-chloro-3-nitrobenzotrifluoride. The first step involves a nucleophilic aromatic substitution (SNA_r) reaction to introduce the methoxy group. The electron-withdrawing nature of the nitro and trifluoromethyl groups activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloride with methoxide.[7][8][9] The subsequent step is the selective reduction of the nitro group to an amine, which can be accomplished using various established methods, such as catalytic hydrogenation or metal-acid combinations.[10][11][12]

Figure 1: Overall synthetic scheme for the preparation of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Methoxy-3-nitrobenzotrifluoride

This procedure describes the nucleophilic aromatic substitution of chloride with methoxide.

Materials:

-

2-Chloro-3-nitrobenzotrifluoride

-

Sodium methoxide (NaOCH₃)

-

Anhydrous methanol (CH₃OH)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-3-nitrobenzotrifluoride (1.0 eq) in anhydrous methanol.

-

To this solution, add sodium methoxide (1.1 to 1.5 eq) portion-wise. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude 2-methoxy-3-nitrobenzotrifluoride by flash column chromatography on silica gel or by recrystallization to afford the pure product.

Step 2: Synthesis of this compound

This protocol details the reduction of the nitro group of the intermediate to the corresponding aniline. Two common methods are provided.

Method A: Catalytic Hydrogenation

Materials:

-

2-Methoxy-3-nitrobenzotrifluoride

-

10% Palladium on carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂) source

-

Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

-

Filter aid (e.g., Celite®)

Procedure:

-

In a suitable hydrogenation vessel, dissolve 2-methoxy-3-nitrobenzotrifluoride (1.0 eq) in methanol or ethanol.

-

Carefully add 10% Pd/C (typically 5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the vessel and purge it several times with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 2-16 hours.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

-

If necessary, purify the product by flash column chromatography or distillation under reduced pressure.

Method B: Reduction with Iron in Acidic Medium

Materials:

-

2-Methoxy-3-nitrobenzotrifluoride

-

Iron powder (Fe)

-

Ethanol

-

Hydrochloric acid (HCl) or Acetic acid (AcOH)

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

-

Ethyl acetate or other suitable extraction solvent

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-methoxy-3-nitrobenzotrifluoride (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (3-5 eq) to the suspension.

-